molecular formula C8H7BrCl2O B1373285 5-Bromo-1,3-dichloro-2-ethoxybenzene CAS No. 749932-70-5

5-Bromo-1,3-dichloro-2-ethoxybenzene

Cat. No.: B1373285
CAS No.: 749932-70-5
M. Wt: 269.95 g/mol
InChI Key: ZZKRHZRKWYZFPH-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dichloro-2-ethoxybenzene is an organic compound with the molecular formula C8H7BrCl2O. It is a derivative of benzene, featuring bromine, chlorine, and ethoxy functional groups. This compound is primarily used in scientific research and has various applications in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of 2-ethoxybenzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dichloro-2-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-1,3-dichloro-2-ethoxybenzene is extensively used in scientific research

Biological Activity

5-Bromo-1,3-dichloro-2-ethoxybenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8_8H6_6BrCl2_2O
  • CAS Number : 17318-08-0

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1.

Bacterial StrainMIC (mM)
Staphylococcus aureus6.3
Escherichia coli50
Pseudomonas aeruginosa25
Enterococcus faecalis12.5

This table indicates that the compound has varying degrees of efficacy against different bacterial strains, with Staphylococcus aureus being notably sensitive.

Cytotoxicity Studies

While the compound demonstrates antimicrobial activity, its cytotoxic effects were also assessed using human cell lines such as MRC5 (lung fibroblast) and HepG2 (hepatocellular carcinoma). The results are presented in Table 2.

Cell LineToxicity Level (mM)
MRC5>50
HepG2>75

These findings suggest that although the compound is effective against certain bacteria, it exhibits significant toxicity at higher concentrations in human cell lines.

The mechanism of action for this compound appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The halogen substituents may enhance its lipophilicity, allowing better penetration into bacterial membranes.

Case Studies

Several case studies have highlighted the application of this compound in treating infections caused by multi-drug resistant (MDR) bacteria. One notable study involved the use of this compound in combination therapy with other antibiotics to enhance efficacy against resistant strains.

Case Study Overview

  • Study Title : Synergistic Effects of Halogenated Compounds Against MDR Bacteria
    • Objective : To evaluate the combined effect of this compound with standard antibiotics.
    • Findings : The combination significantly reduced MIC values for resistant strains compared to individual treatments.

Properties

IUPAC Name

5-bromo-1,3-dichloro-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKRHZRKWYZFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674984
Record name 5-Bromo-1,3-dichloro-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749932-70-5
Record name 5-Bromo-1,3-dichloro-2-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749932-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dichloro-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared analogously to step 2 in Example A(125), where 5-Bromo-1,3-dichloro-phenol was substituted in place of 4-bromo-2-ethyl-phenol in that example.
Name
5-Bromo-1,3-dichloro-phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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